molecular formula C41H38NOPS B13643742 N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B13643742
M. Wt: 623.8 g/mol
InChI Key: QRLDUSYDTXOZHX-LXFYZLIHSA-N
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Description

N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a phosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the sulfinamide group. Common reagents used in the synthesis include diphenylphosphine, phenylboronic acid, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphanylphenyl Compounds: These compounds share the phosphanylphenyl group but may differ in other substituents.

    Sulfinamide Derivatives: Compounds with similar sulfinamide groups but different aromatic or aliphatic substituents.

Uniqueness

N-[®-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide is unique due to its combination of multiple phenyl groups and a phosphanyl group, which provides distinct steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric catalysis and other specialized applications .

Properties

Molecular Formula

C41H38NOPS

Molecular Weight

623.8 g/mol

IUPAC Name

N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C41H38NOPS/c1-41(2,3)45(43)42-40(35-29-33(31-18-8-4-9-19-31)28-34(30-35)32-20-10-5-11-21-32)38-26-16-17-27-39(38)44(36-22-12-6-13-23-36)37-24-14-7-15-25-37/h4-30,40,42H,1-3H3/t40-,45?/m1/s1

InChI Key

QRLDUSYDTXOZHX-LXFYZLIHSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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